molecular formula C7H13NO4 B15207477 (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid

(2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid

Cat. No.: B15207477
M. Wt: 175.18 g/mol
InChI Key: BBVRQMQCSXHBLA-XGVWYHLMSA-N
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Description

(2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring multiple stereocenters, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyltetrahydrofuran and methoxyamine.

    Formation of Intermediates: The initial step involves the formation of an intermediate through the reaction of 2-methyltetrahydrofuran with methoxyamine under acidic conditions.

    Chiral Resolution: The intermediate is then subjected to chiral resolution using a suitable chiral agent to obtain the desired stereoisomer.

    Amination and Carboxylation: The resolved intermediate undergoes amination and carboxylation reactions to introduce the amino and carboxylic acid functional groups, respectively.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or methoxy positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

  • (2R,3R,4R,5S)-4-Amino-5-methyltetrahydrofuran-3-carboxylic acid
  • (2R,3R,4R,5S)-4-Amino-5-ethoxy-2-methyltetrahydrofuran-3-carboxylic acid
  • (2R,3R,4R,5S)-4-Amino-5-propoxy-2-methyltetrahydrofuran-3-carboxylic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent at the 5-position (methoxy, ethoxy, propoxy).
  • Reactivity: The reactivity may vary based on the nature of the substituent, influencing the compound’s chemical and biological properties.
  • Applications: Each compound may have unique applications based on its specific structure and reactivity, making (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid distinct in its utility.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2R,3R,4R,5S)-4-amino-5-methoxy-2-methyloxolane-3-carboxylic acid

InChI

InChI=1S/C7H13NO4/c1-3-4(6(9)10)5(8)7(11-2)12-3/h3-5,7H,8H2,1-2H3,(H,9,10)/t3-,4+,5-,7+/m1/s1

InChI Key

BBVRQMQCSXHBLA-XGVWYHLMSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@H](O1)OC)N)C(=O)O

Canonical SMILES

CC1C(C(C(O1)OC)N)C(=O)O

Origin of Product

United States

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